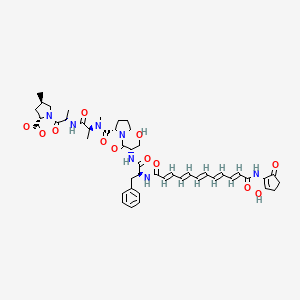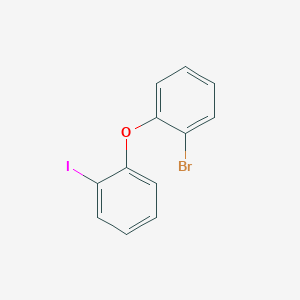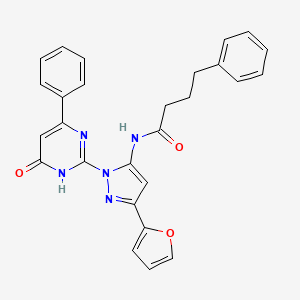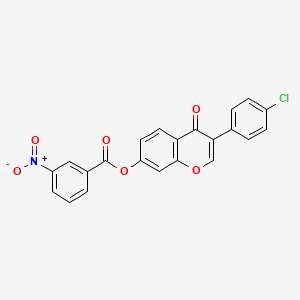![molecular formula C13H7NO5 B14118235 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid](/img/structure/B14118235.png)
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The reaction is carried out under reflux in methanesulfonic acid (MsOH) and methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles: Similar in structure but with different functional groups.
N,N-Diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Contains a sulfonamide group, offering different chemical properties.
1,2-Dihydro-6-nitro-2-oxobenz[cd]indole-5-carboxylic acid: Features a nitro group, affecting its reactivity and applications.
Uniqueness
2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid stands out due to its specific arrangement of functional groups and the resulting chemical properties. Its unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H7NO5 |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
2-oxo-1H-benzo[cd]indole-5,6-dicarboxylic acid |
InChI |
InChI=1S/C13H7NO5/c15-11-5-1-2-6(12(16)17)9-7(13(18)19)3-4-8(14-11)10(5)9/h1-4H,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
DLPXYTSBPSCSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)N3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)


![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)
![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14118222.png)


![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)

